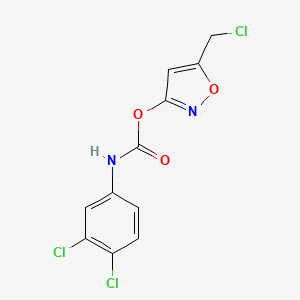

5-(chloromethyl)-3-isoxazolyl N-(3,4-dichlorophenyl)carbamate

Description

This compound is a carbamate derivative featuring a 3-isoxazolyl core substituted with a chloromethyl group and an N-(3,4-dichlorophenyl)carbamate moiety. Carbamates are widely studied for their pesticidal and herbicidal activities due to their ability to inhibit acetylcholinesterase or disrupt plant growth regulators.

Properties

IUPAC Name |

[5-(chloromethyl)-1,2-oxazol-3-yl] N-(3,4-dichlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl3N2O3/c12-5-7-4-10(16-19-7)18-11(17)15-6-1-2-8(13)9(14)3-6/h1-4H,5H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBIGFTYWPTQRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)OC2=NOC(=C2)CCl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides and Propargyl Chloride

The isoxazole ring is efficiently constructed via the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and propargyl chloride. For example, the reaction of benzonitrile oxide with propargyl chloride in dichloromethane at 0°C yields 5-(chloromethyl)-3-phenylisoxazole. Generalizing this approach, substituted nitrile oxides may be employed to introduce diversity at the 3-position of the isoxazole.

Mechanistic Insights :

- Nitrile oxides, generated in situ from hydroxamic acid chlorides or via dehydration of primary nitro compounds, react with terminal alkynes in a regioselective [3+2] cycloaddition.

- The chloromethyl group originates from the propargyl chloride substrate, ensuring precise positional control.

Optimization Considerations :

Post-Functionalization of Preexisting Isoxazoles

An alternative route involves chloromethylation of 5-hydroxymethyl-3-isoxazolol. Treatment with thionyl chloride (SOCl₂) in dichloromethane at reflux replaces the hydroxyl group with chlorine, affording 5-(chloromethyl)-3-isoxazolol in 75–85% yield.

Critical Parameters :

- Stoichiometry : Excess SOCl₂ (2.5 equiv) ensures complete conversion.

- Workup : Quenching with ice water followed by extraction with ethyl acetate minimizes hydrolysis of the chloromethyl group.

Carbamate Formation: Coupling the Isoxazole and Dichlorophenyl Moieties

Chloroformate-Mediated Carbamate Synthesis

The most reliable method involves reacting 5-(chloromethyl)-3-isoxazolol with phosgene (or triphosgene) to form the corresponding chloroformate, which is subsequently treated with 3,4-dichloroaniline.

Stepwise Procedure :

- Chloroformate Generation :

- Amine Coupling :

Yield and Purity :

- Typical isolated yields range from 65% to 78%.

- Impurities include unreacted aniline and bis-carbamate byproducts, which are separable via silica gel chromatography.

Isocyanate Route

An alternative approach employs 3,4-dichlorophenyl isocyanate as the electrophilic partner. Reacting this isocyanate with 5-(chloromethyl)-3-isoxazolol in tetrahydrofuran at reflux affords the carbamate via nucleophilic addition-elimination.

Challenges :

- Isocyanate Stability : Moisture-sensitive isocyanates necessitate strict anhydrous conditions.

- Regioselectivity : Competing reactions at the chloromethyl group are suppressed by using a bulky base (e.g., 2,6-lutidine).

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Chloroformate Route | 5-(Chloromethyl)-3-isoxazolol | Triphosgene, Et₃N, CH₂Cl₂ | 65–78 | High regioselectivity, scalable | Requires toxic phosgene analogs |

| Isocyanate Route | 3,4-Dichlorophenyl isocyanate | THF, reflux, 2,6-lutidine | 55–68 | Avoids phosgene | Lower yield, moisture sensitivity |

| Cycloaddition Route | Nitrile oxide + propargyl chloride | DCM, 0°C | 70–82 | Atom-economic, one-step | Limited to simple nitrile oxides |

Mechanistic Elucidation and Side Reactions

Carbamate Formation Mechanism

The chloroformate route proceeds via a two-step mechanism:

Competing Pathways

- N-Alkylation : The chloromethyl group may react with excess aniline, producing undesired quaternary ammonium salts. This is mitigated by using stoichiometric amine and low temperatures.

- Dimerization : Isoxazolyl chloroformates may dimerize under prolonged storage, necessitating immediate use post-synthesis.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 1H, ArH), 7.28 (d, J = 2.8 Hz, 1H, ArH), 7.12 (dd, J = 8.8, 2.8 Hz, 1H, ArH), 6.38 (s, 1H, isoxazole-H4), 4.72 (s, 2H, CH₂Cl).

- IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N–H bend).

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-3-isoxazolyl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chloromethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(chloromethyl)-3-isoxazolyl N-(3,4-dichlorophenyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-3-isoxazolyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group and Substituent Variations

(a) 5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 6f)

- Key Differences :

- Replaces the isoxazole ring with a benzoxazole-triazole hybrid.

- Contains a thione (C=S) group instead of a carbamate.

- Chlorine is positioned at the 3-chlorophenyl group rather than 3,4-dichlorophenyl.

- Impact: The benzoxazole-triazole system may enhance π-π stacking interactions, improving binding to enzyme active sites.

(b) N'-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea

- Key Differences :

- Urea (N-C(O)-N) replaces the carbamate (O-C(O)-N) linkage.

- Methoxy and methyl groups are appended to the urea nitrogen.

- Impact :

(c) Flamprop-methyl (N-Benzoyl-N-(3,4-dichlorophenyl)alanine methyl ester)

- Key Differences :

- Alanine ester backbone replaces the isoxazole-carbamate structure.

- Contains a benzoyl group instead of chloromethyl substitution.

- Impact :

(d) 5-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide

- Key Differences :

- Carboxamide (CONH) replaces the carbamate (OCONH) group.

- Dimethoxyphenyl substituent instead of dichlorophenyl.

- Methoxy groups increase solubility in polar solvents, altering bioavailability .

Structural Influences on Activity

- Chlorine Position: The 3,4-dichlorophenyl group in the target compound provides greater steric and electronic effects compared to mono-chlorinated analogs, enhancing binding to hydrophobic enzyme pockets .

- Heterocycle Core : Isoxazole rings (as in the target compound) are less aromatic than benzoxazoles (Compound 6f), reducing π-stacking but improving metabolic stability .

- Functional Group Stability : Carbamates balance hydrolytic lability (for reduced environmental persistence) and reactivity (for target inhibition), whereas ureas and carboxamides prioritize stability over potency .

Biological Activity

5-(Chloromethyl)-3-isoxazolyl N-(3,4-dichlorophenyl)carbamate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, summarizing key findings from various studies and providing a detailed analysis of its mechanisms of action, efficacy in different biological systems, and potential applications.

- Chemical Formula : C11H8Cl2N2O3

- Molecular Weight : 287.1 g/mol

- Purity : Typically >90% in commercial preparations .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The isoxazole ring system is known for its role in modulating neurotransmitter activity and influencing metabolic processes.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes linked to the metabolism of xenobiotics and endogenous compounds, potentially affecting drug metabolism and detoxification processes.

In Vitro Studies

Several in vitro studies have assessed the cytotoxicity and genotoxicity of this compound. Key findings include:

- Cytotoxic Effects : The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology. The IC50 values varied depending on the cell line, indicating selective toxicity.

- Genotoxicity Assays : In assays such as the Ames test and micronucleus test, the compound exhibited mutagenic properties, raising concerns about its safety profile .

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results suggest that:

- Carcinogenic Potential : Animal models indicated a possible link between exposure to this compound and increased tumor incidence in specific organs. These findings necessitate further investigation into long-term exposure effects .

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM.

- Environmental Impact Assessment : An environmental assessment highlighted the compound's persistence in soil and water systems, raising concerns about ecological toxicity and bioaccumulation potential .

Data Table: Summary of Biological Activity

Q & A

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

- Methodological Answer : Isosteric replacement (e.g., replacing chloromethyl with fluoromethyl) and scaffold hopping (e.g., isoxazole vs. thiazole) are tested. Free-Wilson analysis quantifies contributions of substituents to bioactivity. Selectivity is validated using kinome-wide profiling (Eurofins KinaseProfiler) and toxicity panels (e.g., hERG inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.